molecular formula C21H25NO8S B2554326 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 1171458-63-1

2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2554326
CAS No.: 1171458-63-1
M. Wt: 451.49
InChI Key: SYEHEEBBTLUDHB-UHFFFAOYSA-N
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Description

The compound 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate ester with a unique spirocyclic substituent. Its structure features a central thiophene ring substituted at positions 2 and 4 with ethyl carboxylate groups, a methyl group at position 3, and a 5-amino group modified by a Schiff base linkage to a 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene moiety.

Properties

IUPAC Name

diethyl 5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S/c1-4-27-19(25)14-12(3)15(20(26)28-5-2)31-16(14)22-11-13-17(23)29-21(30-18(13)24)9-7-6-8-10-21/h11,22H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEHEEBBTLUDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate involves multiple steps. One of the key steps includes the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of dioxaspiro compounds have shown significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to evaluate these compounds, revealing promising results in inhibiting tumor growth.

  • Mechanism of Action : The mechanism often involves the disruption of cellular processes critical for cancer cell survival, including apoptosis and cell cycle arrest.
  • Case Study : A study on related dioxaspiro compounds demonstrated a mean growth inhibition (GI50) of around 15.72 μM against human tumor cells, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

Compounds similar to 2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate have also been investigated for their antimicrobial properties. The presence of the thiophene ring enhances the interaction with microbial membranes.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics:

  • Conductive Polymers : The incorporation of such compounds into polymer matrices can lead to enhanced conductivity and stability.
  • Photovoltaic Cells : Research indicates that similar structures can improve charge transport in organic solar cells.

Mechanism of Action

The mechanism of action of this compound involves cycloreversion to form fluoro (hetero)aryl ketene . This intermediate can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved in these reactions are primarily related to the formation and reactivity of the fluoro (hetero)aryl ketene intermediate.

Comparison with Similar Compounds

Comparison with Structurally Related Thiophene Dicarboxylates

Substituent Variations and Structural Analogues

The compound belongs to a broader class of diethyl thiophene-2,4-dicarboxylates. Key analogues include:

Compound Name Substituent at Position 5 Key Structural Features Reference
Target Compound ({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino Spirocyclic dioxaspiro group, Schiff base linkage
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate NH₂ Simple amino group
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido (CH₃CONH⁻) Acetylated amino group
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate NH₂ Mixed ethyl/methyl ester groups
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate Thienopyrimidinyl sulfanylacetyl group Heterocyclic thienopyrimidine substituent

Key Observations :

  • The target compound is distinguished by its spirocyclic dioxaspiro group, which enhances steric hindrance and may improve thermal stability compared to simpler amino or acetamido derivatives .

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ≈ 450–500 g/mol (based on analogous structures). The spirocyclic group likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., NH₂ or acetamido groups) .
  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate : Molecular weight 271.33 g/mol; higher polarity due to the acetamido group improves solubility in polar solvents .
  • Compound from : Molecular weight 493.6 g/mol; the hydrophobic thienopyrimidinyl group reduces solubility in water but enhances compatibility with organic matrices .
Stability and Reactivity
  • The Schiff base linkage in the target compound may confer sensitivity to hydrolysis under acidic or basic conditions, whereas acetamido or alkylamino derivatives (e.g., ) exhibit greater stability .

Biological Activity

2,4-Diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS Number: 1171458-63-1) is a complex organic compound characterized by its unique structural features that include a thiophene ring and a spirocyclic moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N2O6S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_6\text{S}

This formula indicates the presence of various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. Below is a summary of significant findings from various studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of similar compounds on cancer cell lines. For instance:

  • A study evaluated the cytotoxic potency of derivatives similar to our compound against multiple human cancer cell lines, revealing that some exhibited significant tumor growth inhibition comparable to established chemotherapeutics such as cisplatin .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is often mediated through mitochondrial pathways and caspase activation .

Antimicrobial Properties

The antimicrobial activity of 2,4-diethyl derivatives has also been explored:

  • Compounds with structural similarities demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus, with MIC values ranging from 3.9 to 31.5 µg/ml .

Anti-inflammatory Effects

Preliminary findings suggest that the compound may exhibit anti-inflammatory properties:

  • In vitro assays indicated a reduction in pro-inflammatory cytokines when exposed to specific concentrations of similar compounds, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A detailed examination of relevant case studies provides insight into the biological activity of this compound:

StudyFocusFindings
CytotoxicitySignificant inhibition of tumor growth in various human cancer cell lines.
AntimicrobialEffective against Staphylococcus aureus with notable MIC values.
Anti-inflammatoryReduction in cytokine levels in vitro suggests therapeutic potential.

The proposed mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells via mitochondrial pathways.
  • Inhibition of Enzymatic Activity : Compounds structurally related to our target have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Cytokine Modulation : Altering the production of inflammatory mediators.

Q & A

Basic: What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves coupling a thiophene dicarboxylate precursor with a functionalized spiro-dioxaspiro moiety. Key steps include:

  • Condensation Reaction : React 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives with 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-carbaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) via Schiff base formation .
  • Reflux Optimization : Prolonged reflux (4–6 hours) improves yield, as seen in analogous spiro compound syntheses .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product, followed by recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve the spiro conformation and hydrogen-bonding networks using SHELXL for refinement. Address disorder in the dioxaspiro ring by applying restraints .
  • FT-IR : Confirm the imine (C=N) stretch near 1620 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹. Compare experimental spectra with DFT-simulated data .
  • NMR : Use 13C^{13}\text{C} DEPT to distinguish quaternary carbons in the spiro system and 1H^{1}\text{H} NMR to verify methylene protons in the dioxaspiro ring .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, referencing spiro compounds with reported cytotoxic effects .
  • Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin and fluconazole as controls .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC₅₀ values to donepezil .

Advanced: How can DFT calculations elucidate electronic properties and reactivity?

Methodological Answer:

  • Basis Set Selection : Optimize geometry at B3LYP/6-311G(d,p) to match experimental bond lengths (<0.01 Å deviation) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions. A smaller gap (~3–4 eV) suggests higher reactivity .
  • TD-DFT for UV-Vis : Simulate electronic transitions (e.g., π→π* in the thiophene ring) and validate with experimental λmax values .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

  • Disorder in Spiro Rings : Apply SHELXL’s PART and SUMP instructions to model disordered atoms. Use ISOR restraints for thermal parameters .
  • Hydrogen Bonding : Identify O–H⋯O and N–H⋯O interactions via Mercury software. Stabilize the 2D network by co-crystallizing with water .
  • Twinning : Test for twinning using CELL_NOW and refine with TWIN/BASF commands in SHELXL .

Advanced: How can thermodynamic stability and decomposition pathways be studied?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset (~250–300°C) and residue formation .
  • DSC : Identify melting points and phase transitions. Compare with DFT-computed Gibbs free energy changes .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal TGA data .

Advanced: What strategies explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Replace the 3-methyl group on the thiophene with halogens (Cl, Br) via nucleophilic substitution .
  • Spiro Modifications : Synthesize analogs with varying dioxaspiro ring sizes (e.g., [5.6] vs. [5.5]) to assess conformational effects on bioactivity .
  • Pharmacophore Mapping : Use MOE or Schrödinger to align analogs and identify critical hydrogen-bonding motifs .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

  • Persistence Testing : Conduct hydrolysis studies at pH 4–9 (50°C, 5 days) and analyze degradation products via LC-MS .
  • Soil Sorption : Determine Koc using batch equilibrium methods with OECD Guideline 106. High Koc (>1000) indicates low mobility .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .

Advanced: What mechanistic insights guide spiro ring formation under catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Compare KOH (polar aprotic solvents) vs. NaOEt (ethanol) for enolate formation in spiro annulation .
  • Kinetic Profiling : Use in-situ IR to monitor carbonyl intermediate formation. A slower step (t₁/₂ ~30 min) suggests rate-limiting cyclization .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} in the dioxaspiro ring to track oxygen sources via mass spectrometry .

Advanced: How to address solubility and polymorphism in formulation studies?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., DMSO, acetonitrile) and analyze via PXRD .
  • Solubility Enhancement : Prepare co-crystals with succinic acid or use lipid-based nanoemulsions (particle size <200 nm) .
  • Bioavailability : Conduct in vitro permeability assays (Caco-2 monolayers) and compare logP values (HPLC-derived) with computational predictions .

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